molecular formula C8H7NO5 B15136000 6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid

6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid

Cat. No.: B15136000
M. Wt: 197.14 g/mol
InChI Key: ZFLZUIFNBISWNM-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, an oxo group, and two carboxylic acid groups. It is a versatile compound with significant applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 6-methyl-2-oxo-1,2-dihydropyridine-3,4-dicarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another approach involves the cyclization of appropriate precursors, such as 2-methyl-3-oxobutanoic acid and malonic acid, in the presence of a dehydrating agent like phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular receptors and signaling pathways, modulating cellular functions and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Uniqueness

6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and oxo group on the pyridine ring, along with the two carboxylic acid groups, allows for diverse chemical reactivity and potential biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C8H7NO5/c1-3-2-4(7(11)12)5(8(13)14)6(10)9-3/h2,5H,1H3,(H,11,12)(H,13,14)

InChI Key

ZFLZUIFNBISWNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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